(R)-(-)-Acryloyl-2,10-camphorsultam

Description

BenchChem offers high-quality (R)-(-)-Acryloyl-2,10-camphorsultam suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(-)-Acryloyl-2,10-camphorsultam including the price, delivery time, and more detailed information at info@benchchem.com.

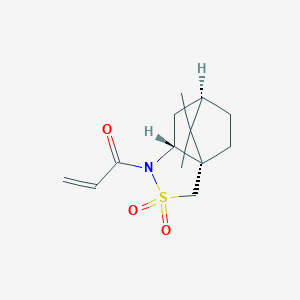

Structure

3D Structure

Properties

IUPAC Name |

1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-4-11(15)14-10-7-9-5-6-13(10,12(9,2)3)8-18(14,16)17/h4,9-10H,1,5-8H2,2-3H3/t9-,10-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWKUFBZHFLMBU-GIPNMCIBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]13CS(=O)(=O)N([C@@H]3C2)C(=O)C=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701107953 | |

| Record name | 1-[(3aS,6R,7aR)-Tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94594-91-9 | |

| Record name | 1-[(3aS,6R,7aR)-Tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94594-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3aS,6R,7aR)-Tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of (R)-(-)-Acryloyl-2,10-camphorsultam

This guide details the physicochemical properties, structural mechanics, and experimental utility of (R)-(-)-N-Acryloyl-2,10-camphorsultam , a privileged chiral auxiliary in asymmetric synthesis.

A Chiral Auxiliary for Asymmetric Diels-Alder and 1,4-Addition Reactions[1][2]

Executive Summary

(R)-(-)-N-Acryloyl-2,10-camphorsultam (derived from Oppolzer’s sultam) is a robust chiral dienophile used to construct enantiomerically pure cyclic and acyclic frameworks. Its utility stems from the rigid bornane skeleton, which, upon Lewis acid coordination, locks the acryloyl moiety into a specific conformation. This "chelation-controlled" geometry allows the bulky sulfonyl group and the bornane bridgehead methyls to effectively shield one face of the alkene, driving diastereoselectivities often exceeding 98:2 (de) in Diels-Alder and Michael addition reactions.

Physicochemical Profile

The acryloyl derivative retains the high crystallinity and stability of the parent sultam, facilitating purification by recrystallization rather than chromatography—a key advantage in process chemistry.

Table 1: Core Chemical Specifications

| Property | Data |

| Chemical Name | (2R)-N-Acryloyl-bornane-10,2-sultam |

| CAS Number | 119944-89-7 |

| Molecular Formula | |

| Molecular Weight | 269.36 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 195–198 °C (Decomposes/Polymerizes if uninhibited) |

| Solubility | Soluble in |

| Chirality | Derived from (1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam) |

| Stability | Stable at room temp; store at 2–8°C to prevent polymerization |

Note on Stereochemistry: The nomenclature can be confusing. The "(-)" rotation typically refers to the derivative synthesized from (1S)-(-)-2,10-camphorsultam (CAS 94594-90-8). Ensure the starting sultam has the correct optical rotation (

) to obtain the desired product configuration.

Structural Analysis & Stereochemical Mechanism

The efficacy of this auxiliary relies on a two-point binding mechanism with Lewis acids (e.g.,

The Chelation Control Model

When a Lewis acid binds, it coordinates to both the carbonyl oxygen of the acrylate and the sulfonyl oxygen of the sultam. This locks the

Figure 1: Chelation model showing the rigid bidentate coordination that enforces facial selectivity.

Chemical Reactivity Profile

Asymmetric Diels-Alder Reaction

This is the primary application. The reaction with cyclopentadiene is the benchmark, typically yielding the endo adduct with high diastereomeric excess.

-

Catalysts:

, -

Selectivity: Endo:Exo ratios > 95:5; de > 90%.

1,4-Michael Addition

Cuprates (

Experimental Protocols

Synthesis of (R)-(-)-N-Acryloyl-2,10-camphorsultam

Standard Acylation Protocol (Self-Validating)

Reagents:

-

(1S)-(-)-2,10-Camphorsultam (1.0 equiv)[1]

-

Acryloyl Chloride (1.2 equiv)

-

Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) OR Triethylamine (

) -

THF (anhydrous)

Procedure:

-

Activation: In a flame-dried flask under

, dissolve (1S)-(-)-2,10-camphorsultam in anhydrous THF (0.2 M). Cool to 0°C.[2][3] -

Deprotonation: Add NaH portion-wise. Stir for 30–60 min until

evolution ceases (Solution turns slightly yellow/clear). Checkpoint: Ensure complete deprotonation to avoid yield loss. -

Acylation: Add acryloyl chloride dropwise at 0°C. The reaction is exothermic; maintain temp < 5°C.

-

Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes).

-

Workup: Quench with saturated

. Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over -

Purification: Recrystallize from EtOH or Hexanes/EtOAc to obtain white crystals.

Case Study: Diels-Alder with Cyclopentadiene

Figure 2: Workflow for the Lewis Acid catalyzed asymmetric Diels-Alder reaction.

Protocol:

-

Dissolve N-acryloyl sultam (1.0 mmol) in dry

(5 mL) under Argon. -

Cool to -78°C. Add

(1.0 M in hexanes, 1.1 mmol) dropwise. Observation: Solution may turn yellow/orange due to complex formation. -

Stir for 10 min, then add freshly cracked cyclopentadiene (5.0 mmol) slowly.

-

Stir at -78°C for 2 hours.

-

Quench with saturated

. Warm to RT. -

Extract with DCM. The crude product usually shows >95% endo selectivity.

Safety & Handling (MSDS Summary)

-

Hazards: Skin and eye irritant.[4] Acryloyl derivatives are potential sensitizers and Michael acceptors; avoid contact.

-

Storage: Store at 2–8°C. Acryloyl groups can polymerize; ensure the solid is dry and free of radical initiators.

-

Disposal: Incineration in a chemical waste facility.

References

-

Oppolzer, W. et al. (1984). Asymmetric Diels-Alder reactions: Facile preparation of chiral dienophiles. .

-

Weismiller, M. C. et al. (1990). (-)-2,10-Camphorsultam.[5][6][7][8] .

-

PubChem Compound Summary . Bornane-10,2-sultam Derivatives. .

-

Sigma-Aldrich . (1S)-(-)-2,10-Camphorsultam Product Sheet. .

Sources

- 1. Camphorsultam - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. US6441187B1 - Method for producing camphorsultam - Google Patents [patents.google.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. N-Acryloyl-(2S)-bornane-10,2-sultam | 119944-89-7 [chemicalbook.com]

- 6. (-)-10,2-Camphorsultam [webbook.nist.gov]

- 7. buyersguidechem.com [buyersguidechem.com]

- 8. (1S)-(−)-2,10-カンファースルタム 98% | Sigma-Aldrich [sigmaaldrich.com]

Engineering Asymmetric Induction: A Comprehensive Technical Guide to Camphorsultam as a Chiral Auxiliary

Executive Summary

In the landscape of asymmetric organic synthesis, the ability to dictate absolute stereochemistry with high precision is paramount for drug development and natural product synthesis. Introduced by Wolfgang Oppolzer in 1984, (-)-2,10-camphorsultam (commonly known as Oppolzer's sultam) remains a benchmark chiral auxiliary[1]. Derived from naturally occurring camphor, this bicyclic cyclic sulfonamide provides an exceptionally rigid chiral environment that induces high levels of enantioselectivity (typically >95% ee) across a diverse array of transformations, including Diels-Alder cycloadditions, enolate alkylations, and radical cyclizations[1],[2].

This whitepaper provides an in-depth mechanistic analysis of camphorsultam, quantitative performance benchmarks, and self-validating experimental protocols designed to ensure high stereocontrol and efficient auxiliary recovery.

Mechanistic Rationale & Structural Logic

The efficacy of camphorsultam is rooted in its unique structural topology. The two most critical units of Oppolzer's sultam are the bornane ring, which provides a sterically demanding chiral environment, and the sultam ring, which enables both facile N-acylation and bidentate metal complex formation[3].

When an N-acyl derivative of camphorsultam is treated with a Lewis acid (such as TiCl₄ or Et₂AlCl), the metal chelates to both the carbonyl oxygen and the sulfonyl oxygen[3]. This chelation locks the dienophile into a highly rigid s-cis conformation. Causally, the C(7) gem-dimethyl group of the rigid bornane skeleton projects directly over one face (typically the re-face) of the conjugated π-system[3]. This steric shielding acts as an impenetrable wall, forcing incoming reagents—such as a diene in a [4+2] cycloaddition—to approach exclusively from the unhindered si-face. The result is an overwhelming kinetic preference for a single endo-transition state, yielding nearly diastereomerically pure adducts[3].

Fig 1: Stereochemical logic of Lewis acid-coordinated N-acyl camphorsultam directing diene approach.

Core Applications in Asymmetric Synthesis

The versatility of the sultam auxiliary allows it to be deployed across multiple reaction classes:

-

Asymmetric Diels-Alder Cycloadditions: N-acryloyl and N-crotonoyl derivatives act as highly activated chiral dienophiles, producing adducts with exceptional diastereoselectivity[1].

-

Aldol Additions & Alkylations: Oppolzer's sultam directs aldol reactions to generate anti/syn diastereomers with high enantiopurity, a key step utilized in the total synthesis of complex molecules like belactosin C and tetrahydrolipstatin[4].

-

Radical Additions: Beyond ionic and pericyclic reactions, the sultam effectively controls acyclic stereochemistry in radical allylations and cyclizations, where the geometric features of the heterocyclic ring suppress unwanted tacticity[5].

Quantitative Data Summaries

To contextualize the performance of Oppolzer's sultam, Table 1 compares its operational metrics against another industry standard, the Evans Oxazolidinone.

| Parameter | Oppolzer's Camphorsultam | Evans Oxazolidinone |

| Core Framework | Bicyclic bornane (highly rigid)[6] | Monocyclic oxazolidine[6] |

| Typical ee / dr | >95% ee, up to 99:1 dr[1] | >90% ee, up to 95:5 dr |

| Transition State Chelation | Carbonyl & Sulfonyl oxygens[3] | Two Carbonyl oxygens |

| Cleavage Reagents | LiOOH, TBAH/H₂O₂, LiAlH₄[7] | LiOOH, LiBH₄, NaOMe |

| Recovery Strategy | Liquid/Liquid Extraction (pKa ~11.5)[8] | Column Chromatography / Extraction |

| Scalability | Excellent (Crystalline intermediates)[5] | Excellent |

Self-Validating Experimental Protocols

The following protocols are engineered not just as a sequence of steps, but as self-validating systems where the physical chemistry of the molecules dictates the experimental design.

Protocol 1: Synthesis of (-)-2,10-Camphorsultam

Causality Focus: (-)-2,10-Camphorsultam is prepared by the reduction of (-)-(camphorsulfonyl)imine using Lithium Aluminum Hydride (LiAlH₄). Because the sultam has exceptionally low solubility in tetrahydrofuran (THF), standard batch reduction would require an impractically large volume of solvent[9]. To circumvent this, a Soxhlet extractor is utilized to convey the imine slowly into the reducing medium, maintaining a safe, controlled reduction while minimizing solvent waste[9].

-

Equip a dry, 2-L, three-necked flask with a stirring bar, an addition funnel, and a 300-mL Soxhlet extraction apparatus connected to an inert-gas source[9].

-

Charge the flask with 600 mL of dry THF and 6.2 g (0.16 mol) of LiAlH₄[9].

-

Place the (-)-(camphorsulfonyl)imine in the Soxhlet thimble.

-

Heat the THF to reflux. As the solvent cycles, it slowly dissolves the imine and introduces it to the LiAlH₄, preventing thermal runaway and solvent saturation.

-

Following complete reduction, quench the reaction carefully, filter the product, and dry in a vacuum desiccator to yield the pure crystalline sultam (mp 183–184 °C)[9].

Protocol 2: Asymmetric Diels-Alder Reaction & Mild Cleavage

Causality Focus: Following the cycloaddition, the auxiliary must be removed without racemizing the newly formed α-stereocenter. Harsh acidic or basic conditions risk epimerization. Therefore, hydrolysis using lithium hydrogen peroxide (LiOOH) or tetrabutylammonium hydrogen peroxide (TBAH/H₂O₂) is employed, providing a highly nucleophilic but only mildly basic environment that preserves stereochemical integrity[7]. Furthermore, the pKa differential between the cleaved carboxylic acid (pKa ≈ 5) and the free sultam (pKa ≈ 11.5) allows for automated, chromatography-free recovery via simple pH-adjusted liquid-liquid extraction[8].

-

N-Acylation: Deprotonate (-)-2,10-camphorsultam with a suitable base and react with acryloyl chloride to form the activated dienophile.

-

Cycloaddition: Dissolve the N-acryloyl sultam in dry CH₂Cl₂ and cool to -78 °C. Add 1.5 equivalents of Et₂AlCl or TiCl₄ to establish the rigid s-cis chelate[3]. Slowly add cyclopentadiene. Quench after 4 hours.

-

Mild Cleavage: Dissolve the purified adduct in anhydrous DME. Add a prepared anhydrous TBAH-H₂O₂ solution (or LiOOH) to the reaction mixture at 0 °C[7].

-

pKa-Based Recovery: Acidify the aqueous co-feed to pH ~8. At this pH, the carboxylic acid product remains deprotonated (water-soluble), while the free sultam (pKa ≈ 11.5) is fully protonated and partitions into the organic phase[8]. Separate the phases to recover >90% of the auxiliary for reuse.

Fig 2: Self-validating workflow for sultam attachment, asymmetric reaction, and pKa-based recovery.

Conclusion

Camphorsultam represents a triumph of rational stereochemical design. By leveraging the inherent rigidity of the bornane skeleton and the predictable chelation geometry of the sulfonamide moiety, researchers can achieve near-perfect asymmetric induction. When coupled with mild cleavage conditions and pKa-driven recovery protocols, Oppolzer's sultam remains a highly sustainable and powerful tool in the modern synthetic chemist's arsenal.

References

1.[1] Camphorsultam - Grokipedia. Grokipedia. 2.[2] Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary. SciSpace. 3.[9] (-)-d-2,10-camphorsultam - Organic Syntheses Procedure. Organic Syntheses. 4.[4] Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ACS Publications. 5.[5] Controlling Stereochemistry in Radical Addition and Cyclization Reactions with Oppolzer's Camphor Sultam. CLOCKSS. 6.[7] Technical Support Center: Oppolzer's Camphor-Derived Sultam Auxiliary. Benchchem. 7.[6] Chiral Auxiliary Synthesis. Bluefield University. 8.[8] Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. RSC Publishing. 9.[3] The organic synthesis as a useful tool to study chemical reaction mechanisms. University of Warsaw.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. scispace.com [scispace.com]

- 3. archiwum.chem.uw.edu.pl [archiwum.chem.uw.edu.pl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. esports.bluefield.edu - Chiral Auxiliary Synthesis [esports.bluefield.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05192A [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Engineering Asymmetric Induction: A Technical Guide to (R)-(-)-Acryloyl-2,10-camphorsultam in Stereoselective Synthesis

Executive Summary

The pursuit of enantiopure compounds is a foundational pillar of modern drug development and complex natural product synthesis. Among the arsenal of chiral auxiliaries, Oppolzer’s sultam —specifically its acryloyl derivative, (R)-(-)-Acryloyl-2,10-camphorsultam—stands out as a highly predictable and efficient tool for asymmetric induction[1]. Derived from naturally occurring camphor, this auxiliary leverages a rigid bornane framework and a sulfonamide moiety to dictate the stereochemical outcome of Diels-Alder cycloadditions, Michael additions, and alkylations[2].

This technical guide dissects the mechanistic causality, quantitative benchmarks, and self-validating experimental protocols required to deploy (R)-(-)-Acryloyl-2,10-camphorsultam effectively in a laboratory setting.

Mechanistic Causality of Face-Selective Cycloaddition

The hallmark of (R)-(-)-Acryloyl-2,10-camphorsultam is its ability to transfer chirality with near-perfect diastereoselectivity (>99% de) during Diels-Alder reactions[3]. This is not a product of chance, but of highly engineered steric and electronic environments. The asymmetric induction relies on a three-part mechanistic cascade:

-

Bidentate Chelation : In the absence of a Lewis acid, the acryloyl moiety undergoes free rotation, leading to poor stereocontrol. The introduction of a Lewis acid (such as Et₂AlCl or TiCl₄) forces a bidentate coordination between the carbonyl oxygen of the acryloyl group and one of the sulfonyl oxygens of the sultam[4].

-

Conformational Locking : This chelation locks the dienophile into a rigid s-cis conformation, ensuring that the C=C double bond and the C=O double bond are coplanar.

-

Steric Shielding : Once locked, the bulky C(7) methyl group of the rigid camphor skeleton projects directly over the Re-face of the alkene. Consequently, the incoming diene (e.g., cyclopentadiene) is sterically forced to approach exclusively from the unhindered Si-face[5].

This precise spatial arrangement dictates that the cycloaddition proceeds via an endo transition state, yielding a single predictable diastereomer.

Mechanistic pathway of asymmetric induction via Lewis acid chelation and steric shielding.

Quantitative Data & Benchmarks

The choice of Lewis acid is the critical variable in optimizing asymmetric induction. The table below summarizes the quantitative impact of various conditions on the reaction between (R)-(-)-Acryloyl-2,10-camphorsultam and cyclopentadiene, based on the seminal benchmarks established by.

| Reaction Condition | Temp (°C) | Lewis Acid Equivalents | Yield (%) | Diastereomeric Excess (de %) |

| Thermal (Uncatalyzed) | 20 | None | ~80 | < 60 |

| Titanium Tetrachloride (TiCl₄) | -78 | 1.5 | 91 | 93 |

| Diethylaluminum Chloride (Et₂AlCl) | -78 | 1.5 | 89 | > 98 |

| Ethylaluminum Dichloride (EtAlCl₂) | -78 | 2.0 | 94 | > 99 |

Note: Alkylaluminum chlorides consistently outperform transition metal Lewis acids by forming tighter chelate complexes at cryogenic temperatures, virtually eliminating background uncatalyzed reactions[3].

Self-Validating Experimental Protocol: Asymmetric Diels-Alder Reaction

To ensure scientific integrity, the following protocol for the cycloaddition of cyclopentadiene to (R)-(-)-Acryloyl-2,10-camphorsultam is designed as a self-validating system. Every phase includes a rationale and a validation checkpoint.

Phase 1: Preparation and Lewis Acid Activation

-

Step : Dissolve 1.0 eq of (R)-(-)-Acryloyl-2,10-camphorsultam in anhydrous CH₂Cl₂ under an argon atmosphere. Cool the reaction vessel to -78 °C. Slowly add 1.5 eq of Et₂AlCl (1.0 M in hexanes) dropwise. Stir for 15 minutes.

-

Causality : The cryogenic temperature (-78 °C) is mandatory to suppress the uncatalyzed thermal Diels-Alder reaction, which possesses poor facial selectivity. Et₂AlCl is chosen over TiCl₄ to maximize the de[3].

-

Validation Checkpoint : The solution should remain homogeneous. A distinct color change (often pale yellow) indicates successful Lewis acid-dienophile complexation.

Phase 2: Cycloaddition

-

Step : Add 3.0 eq of freshly cracked, pre-cooled cyclopentadiene dropwise via syringe. Maintain stirring at -78 °C for 2 hours.

-

Causality : Cyclopentadiene readily dimerizes at room temperature; it must be freshly cracked to ensure accurate stoichiometry and reaction kinetics.

-

Validation Checkpoint : Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active acryloyl-sultam spot confirms reaction completion.

Phase 3: Quenching and Primary Isolation

-

Step : Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl. Warm to room temperature, extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

Validation Checkpoint (Crucial) : Before any purification, subject the crude mixture to ¹H NMR analysis. The ratio of the endo protons will validate the de (target >98%). If the de is low, the Lewis acid was likely compromised by moisture.

Phase 4: Auxiliary Cleavage and Recovery

-

Step : To isolate the chiral product, the auxiliary must be cleaved. For reduction to the chiral alcohol, treat the cycloadduct with LiAlH₄ in THF at 0 °C. For conversion to the carboxylic acid, use LiOH/H₂O₂ in THF/H₂O[6].

-

Causality : The sulfonamide bond is remarkably stable; however, the N-acyl bond is highly susceptible to nucleophilic attack, allowing for selective cleavage without racemizing the newly formed stereocenters[6].

-

Validation Checkpoint : Flash chromatography yields the target enantioenriched norbornene derivative. The (R)-(-)-2,10-camphorsultam auxiliary is recovered as a crystalline solid (>95% recovery). Verify the optical rotation of the recovered auxiliary to ensure it has not racemized, confirming the atom-economy of the process.

Self-validating experimental workflow for asymmetric Diels-Alder cycloaddition and recovery.

Downstream Applications in Drug Development

The predictability of (R)-(-)-Acryloyl-2,10-camphorsultam has cemented its role in preclinical drug discovery and the total synthesis of complex bio-active molecules[7].

-

Unnatural Amino Acids : By utilizing the sultam in asymmetric electrophilic amination or alkylation of glycine equivalents, researchers can synthesize enantiopure α-amino acids, which are critical building blocks for peptidomimetics and protease inhibitors[6].

-

Prostaglandins and Alkaloids : The chiral norbornene derivatives generated from the Diels-Alder protocol described above serve as advanced intermediates in the synthesis of prostaglandins and complex indole alkaloids[5].

-

Therapeutic Scaffolds : The sultam core itself is being investigated in medicinal chemistry. The structural rigidity and hydrogen-bonding capacity of cyclic sulfonamides (sultams) have shown promise in developing novel enzyme inhibitors, including those targeting cyclin-dependent kinases (CDKs) for anti-cancer therapies[8].

References

-

Oppolzer, W., Chapuis, C., & Bernardinelli, G. (1984). Chiral Halogenated Titanium and Aluminum Complexes as Catalysts for Asymmetric Diels-Alder Reactions. Helvetica Chimica Acta. URL :[Link]

-

Oppolzer, W. (1990). Camphor as a natural source of chirality in asymmetric synthesis. Pure and Applied Chemistry. URL :[Link]

-

Heravi, M. M., & Zadsirjan, V. (2014). Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary. Tetrahedron: Asymmetry. URL :[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary (2014) | Majid M. Heravi | 52 Citations [scispace.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 7. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Role of the Acryloyl Group in Camphorsultam-Mediated Asymmetric Synthesis

Abstract

In the landscape of asymmetric synthesis, the quest for predictable and high-fidelity stereochemical control is paramount. Chiral auxiliaries represent a cornerstone strategy, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation. Among the most robust and versatile of these is Oppolzer's camphorsultam, a rigid, camphor-derived scaffold.[1][2] This guide provides an in-depth technical analysis of the N-acryloyl derivative of camphorsultam. We will dissect the critical role of the acryloyl group as a powerful and stereochemically-biased Michael acceptor and dienophile. This document will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols for its application in key synthetic transformations, and present quantitative data to validate its efficacy for researchers, scientists, and drug development professionals.

Core Principles: The Synergy of a Rigid Scaffold and a Reactive Moiety

The remarkable success of N-acryloyl camphorsultam in asymmetric synthesis stems from the synergistic interplay between two key components:

-

The Camphorsultam Auxiliary: Derived from naturally abundant camphor, this bicyclic sultam provides a well-defined and sterically demanding chiral environment.[2] Its rigid conformation locks the attached acyl group into a predictable orientation, minimizing conformational ambiguity and leading to highly organized transition states.[1] This rigidity is the foundation of its power in inducing facial selectivity.

-

The Acryloyl Group: The prop-2-enoyl functional group is a highly versatile reactive handle.[3] As an α,β-unsaturated carbonyl system, it functions as both an electron-poor alkene (a dienophile in Diels-Alder reactions) and an electrophilic center for conjugate additions (a Michael acceptor).[4][5] Its attachment to the camphorsultam nitrogen atom activates it for these transformations while simultaneously subjecting it to the auxiliary's potent stereodirecting influence.

The overarching workflow for utilizing this chiral auxiliary is a three-stage process, designed for efficiency and recovery of the valuable sultam.

Caption: General workflow for camphorsultam-mediated asymmetric synthesis.

The Acryloyl Group as a Stereodirected Dienophile: Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful C-C bond-forming reaction that constructs a six-membered ring from a conjugated diene and a dienophile.[4] When N-acryloyl camphorsultam is employed as the dienophile, the reaction proceeds with exceptional levels of stereocontrol, typically enhanced by the presence of a Lewis acid catalyst.

Mechanism of Stereodirection

The high diastereoselectivity observed is a direct consequence of the steric hindrance imposed by the camphor skeleton. The N-acryloyl group predominantly adopts an s-cis conformation relative to the C-N bond to minimize dipole-dipole repulsion with the sulfonyl oxygen. One of the sulfonyl oxygens coordinates to the Lewis acid, further locking the conformation. This arrangement presents two distinct faces of the alkene to the incoming diene. The "bottom" face is effectively shielded by one of the gem-dimethyl groups and the rigid bicyclic frame of the sultam. Consequently, the diene is directed to attack the "top," less-hindered face, leading to the preferential formation of a single diastereomer.[1][6]

Caption: Steric model for the diastereoselective Diels-Alder reaction.

Experimental Protocol: Asymmetric Diels-Alder Reaction

The following protocol is a representative example for the Lewis acid-catalyzed Diels-Alder reaction between N-acryloyl camphorsultam and cyclopentadiene.[7]

Materials:

-

(1S)-(-)-N-Acryloyl-2,10-camphorsultam

-

Cyclopentadiene (freshly cracked)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Diethylaluminum chloride (Et₂AlCl, 1.0 M solution in hexanes)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine, Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-acryloyl camphorsultam (1.0 equiv) in anhydrous CH₂Cl₂ (approx. 0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add Et₂AlCl (1.1 equiv) dropwise via syringe. Stir the mixture for 15 minutes at -78 °C.

-

Add freshly cracked cyclopentadiene (3.0 equiv) dropwise to the reaction mixture.

-

Maintain the reaction at -78 °C and monitor its progress by TLC (typically complete within 2-6 hours).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the pure Diels-Alder adduct.

Performance Data

N-acryloyl camphorsultam has demonstrated high efficacy across a range of dienes.

| Diene | Lewis Acid (equiv) | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |

| Cyclopentadiene | EtAlCl₂ (1.5) | -78 | 6 | 81 | >99:1 |

| Isoprene | EtAlCl₂ (1.5) | -78 | 6 | 64 | 97:3 |

| 1,3-Butadiene | EtAlCl₂ (1.5) | -94 | 6 | 81 | 98.5:1.5 |

| Data synthesized from representative literature.[7] |

The Acryloyl Group as a Michael Acceptor

In a Michael or conjugate addition, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[5][8] The N-acryloyl camphorsultam serves as an excellent Michael acceptor, with the chiral auxiliary directing the approach of the nucleophile (the Michael donor) to deliver products with high diastereoselectivity.[1]

Mechanism of Stereodirection

Similar to the Diels-Alder reaction, the stereochemical outcome is dictated by the conformation of the N-acryloyl sultam. The sultam's steric bulk shields one face of the double bond. Nucleophilic attack occurs from the less hindered face, establishing a new stereocenter at the β-carbon. The resulting enolate is then protonated, typically from the less hindered face as well, to set the stereochemistry at the α-carbon. The chelation of the sulfonyl and carbonyl oxygens to a metal cation can further rigidify the enolate intermediate, enhancing stereocontrol during protonation.[9]

Experimental Protocol: Asymmetric Michael Addition of a Thiol

This protocol details a representative Michael addition using a thiol nucleophile.

Materials:

-

(1S)-(-)-N-Acryloyl-2,10-camphorsultam

-

Benzyl mercaptan (BnSH)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF, anhydrous)

-

Diethyl ether (Et₂O)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-acryloyl camphorsultam (1.0 equiv) in anhydrous THF (0.2 M) in a flask under an inert atmosphere.

-

Add benzyl mercaptan (1.2 equiv) to the solution.

-

Add a catalytic amount of triethylamine (0.1 equiv) and stir the reaction at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can often be purified by crystallization or flash chromatography if necessary.

Auxiliary Cleavage: Releasing the Enantiopure Product

A critical feature of a chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the product.[1][10] The N-acyl bond of the camphorsultam adducts can be cleaved under mild conditions to liberate the desired chiral carboxylic acid, ester, or other derivatives, while allowing for the recovery of the valuable auxiliary.[11][12]

Protocol: Hydrolytic Cleavage to a Carboxylic Acid

This protocol utilizes lithium hydroperoxide for a mild and efficient hydrolysis of the N-acyl sultam.[12]

Materials:

-

N-acyl camphorsultam adduct

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Sodium sulfite (Na₂SO₃)

-

Diethyl ether (Et₂O)

-

1 M Sodium hydroxide (NaOH)

Procedure:

-

Dissolve the N-acyl camphorsultam adduct (1.0 equiv) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous H₂O₂ (4.0 equiv) followed by solid LiOH (2.0 equiv).

-

Stir the mixture vigorously at 0 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Quench the excess peroxide by adding an aqueous solution of Na₂SO₃ (1.5 M, 5.0 equiv) and stir for 20 minutes.

-

Concentrate the mixture under reduced pressure to remove most of the THF.

-

Dilute the aqueous residue with water and extract with diethyl ether (3x) to recover the camphorsultam auxiliary.

-

Acidify the aqueous layer to pH ~1-2 with concentrated HCl.

-

Extract the desired carboxylic acid product with diethyl ether or dichloromethane (3x).

-

Combine the organic extracts containing the product, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiopure carboxylic acid.

Conclusion

The N-acryloyl derivative of Oppolzer's camphorsultam stands as a powerful and reliable tool in asymmetric synthesis. The acryloyl group serves as a versatile and reactive handle, participating as a dienophile and a Michael acceptor. Its electronic properties are harnessed and masterfully controlled by the rigid, chiral architecture of the camphorsultam. The predictable facial shielding provided by the auxiliary allows for the construction of new stereocenters with exceptionally high levels of diastereoselectivity. Coupled with robust protocols for its attachment and subsequent cleavage, the N-acryloyl camphorsultam continues to be an indispensable reagent for the synthesis of complex, enantiomerically pure molecules in both academic research and industrial drug development.

References

- Vertex AI Search. (n.d.). Chiral Auxiliary Synthesis.

- Organic Syntheses. (n.d.). (-)-d-2,10-camphorsultam.

- Wikipedia. (n.d.). Camphorsultam.

- Lui, N. M., & Collum, D. B. (n.d.). Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PMC.

- Royal Society of Chemistry. (n.d.). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science.

- ResearchGate. (2014, August). ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. Tetrahedron Asymmetry, 25(15), 1061–1090.

- PMC. (n.d.). Asymmetric Construction of All-Carbon Quaternary Stereocenters by Chiral-Auxiliary-Mediated Claisen Rearrangement and Total Synthesis of (+)-Bakuchiol.

- PubMed. (2004, June 25). Efficient asymmetric synthesis of (S)- and (R)-N-Fmoc-S-trityl-alpha-methylcysteine using camphorsultam as a chiral auxiliary. Journal of Organic Chemistry, 69(13), 4551-4.

-

ResearchGate. (n.d.). Steric and stereoelectronic preferences for anti / syn N -acryloyl bornane[13][14]sultam 5. Retrieved March 7, 2024, from

- Myers, A. G. (n.d.). Chem 115. Andrew G Myers Research Group.

- Wikipedia. (n.d.). Diels–Alder reaction.

- Scribd. (n.d.). Efficient Camphorsultam Removal Method.

- Chemistry LibreTexts. (2020, May 30). 23.10: Conjugate Additions- The Michael Reaction.

- Simple English Wikipedia. (n.d.). Acryloyl group.

- PMC. (n.d.). Michael acceptor molecules in natural products and their mechanism of action.

- ResearchGate. (n.d.). Cleavage of chiral auxiliary and post‐transformations.

Sources

- 1. esports.bluefield.edu - Chiral Auxiliary Synthesis [esports.bluefield.edu]

- 2. Camphorsultam - Wikipedia [en.wikipedia.org]

- 3. Acryloyl group - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. scribd.com [scribd.com]

- 13. Recent Achievements in Total Synthesis for Integral Structural Revisions of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

commercial availability and suppliers of (R)-(-)-Acryloyl-2,10-camphorsultam

An In-Depth Technical Guide to (R)-(-)-Acryloyl-2,10-camphorsultam: Commercial Availability, Synthesis, and Application as a Chiral Auxiliary

Introduction

In the landscape of modern pharmaceutical development and asymmetric synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental requirement for efficacy and safety.[1][2] Chiral molecules, particularly single enantiomers, are the building blocks of many therapeutic agents, and their stereospecific interactions with biological targets are critical.[3][4] Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries remain a robust and reliable strategy for inducing stereoselectivity.[4][5]

This guide focuses on (R)-(-)-Acryloyl-2,10-camphorsultam, a powerful chiral dienophile and Michael acceptor. It is derived from the renowned Oppolzer's camphorsultam, a chiral auxiliary prized for its rigid bicyclic structure, which provides an exceptional steric environment for directing the course of a wide array of chemical reactions.[6] The N-acryloyl derivative leverages this inherent stereocontrol in critical carbon-carbon bond-forming reactions, including Diels-Alder cycloadditions and conjugate additions, making it an invaluable reagent in the synthesis of complex, enantiomerically pure molecules.[6][7]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the commercial landscape for sourcing the precursor, detailed protocols for the synthesis and purification of the target compound, and an exploration of its applications, grounded in mechanistic principles and authoritative references.

Part 1: Commercial Availability and Key Suppliers

While (R)-(-)-Acryloyl-2,10-camphorsultam is a specialized derivative typically prepared in-house prior to use, its direct precursor, (1S)-(-)-2,10-camphorsultam , is widely and readily available from major chemical suppliers. The high commercial availability of this starting material is a testament to its broad utility in the field of asymmetric synthesis. Researchers can procure this chiral auxiliary in high purity, typically as a white crystalline solid, providing a reliable foundation for the subsequent N-acryloylation step.

Below is a summary of prominent suppliers for the (1S)-(-)-2,10-camphorsultam precursor:

| Supplier | Product Name | CAS Number | Purity |

| Sigma-Aldrich (Merck) | (1S)-(-)-2,10-Camphorsultam | 94594-90-8 | 98% |

| Tokyo Chemical Industry (TCI) | (-)-10,2-Camphorsultam | 94594-90-8 | >98.0% (GC) |

| Thermo Scientific Chemicals | (1R,2S)-(+)-10,2-Camphorsultam | 108448-77-7 | 99% |

| Fluorochem | (1S)-(-)-2,10-Camphorsultam | 94594-90-8 | 98% |

| Chem-Impex International | (+)-10,2-Camphorsultam | 108448-77-7 | ≥ 98% (GC) |

*Note: (1R,2S)-(+)-10,2-Camphorsultam is the enantiomer of the required precursor for (R)-(-)-Acryloyl-2,10-camphorsultam. The table includes it to show the general availability of the camphorsultam scaffold. The correct starting material is the (1S)-(-) enantiomer.

Part 2: Synthesis and Characterization

The preparation of (R)-(-)-Acryloyl-2,10-camphorsultam is a two-stage process: the synthesis of the core chiral auxiliary followed by its N-acryloylation.

Synthesis of the Precursor: (1S)-(-)-2,10-Camphorsultam

The most established route to camphorsultam was pioneered by Wolfgang Oppolzer and involves the reduction of (-)-(camphorsulfonyl)imine.[7] The modern protocol typically employs a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[7] A key refinement to this procedure involves the use of a Soxhlet extractor to slowly introduce the sparingly soluble imine into the reducing medium, which significantly reduces the required solvent volume and improves efficiency.[7]

N-Acryloylation of (1S)-(-)-2,10-Camphorsultam

The attachment of the acryloyl group to the nitrogen atom of the sultam is a crucial step to form the desired dienophile. This is typically achieved by reacting the camphorsultam with acryloyl chloride in the presence of a base or a solid support like neutral alumina.[8][9] Efficient conditions for this transformation are well-established.[10]

Experimental Protocol: N-Acryloylation

The following protocol is a representative procedure adapted from literature methods.[8][9][11]

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add (1S)-(-)-2,10-camphorsultam (1.0 eq.). Dissolve the sultam in anhydrous dichloromethane (DCM) or dioxane.[11]

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Base: Add triethylamine (1.1-1.5 eq.) dropwise to the stirred solution.

-

Addition of Acylating Agent: Slowly add acryloyl chloride (1.1-1.2 eq.) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material.

-

Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure (R)-(-)-Acryloyl-2,10-camphorsultam.

Characterization

The identity and purity of the final product must be rigorously confirmed. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure and assess purity.

-

Infrared (IR) Spectroscopy: To verify the presence of key functional groups, such as the carbonyl (C=O) stretch of the acrylamide.[12]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[12]

-

Optical Rotation: Measurement of the specific rotation confirms that the chirality of the auxiliary has been preserved and provides a benchmark for enantiomeric purity.[7]

Part 3: Applications in Asymmetric Synthesis

The exceptional utility of (R)-(-)-Acryloyl-2,10-camphorsultam stems from the conformational rigidity and steric bulk of the camphorsultam moiety.[13] The sultam acts as a "chiral steering group," effectively shielding one face of the reactive acryloyl group, thereby forcing incoming reagents to approach from the less hindered face. This principle underpins its application in several key asymmetric transformations.

Key Applications:

-

Asymmetric Diels-Alder Reactions: As a dienophile, (R)-(-)-Acryloyl-2,10-camphorsultam reacts with dienes to form cyclic products with high diastereoselectivity. The camphorsultam group effectively dictates the facial selectivity of the cycloaddition.[7]

-

Asymmetric Michael (Conjugate) Additions: In reactions with nucleophiles such as organocuprates or stabilized enolates, the chiral auxiliary directs the addition to the β-carbon of the acryloyl system, establishing a new stereocenter with high fidelity.[6]

-

Asymmetric Aldol Reactions: While the acryloyl derivative is primarily used in cycloadditions and conjugate additions, other N-acyl camphorsultams are workhorses in stereoselective aldol reactions, demonstrating the broader utility of this auxiliary class in constructing β-hydroxy carbonyl compounds.[5]

The power of this approach lies in the final step: the chiral auxiliary, having served its purpose, can be cleaved under mild conditions to reveal the enantiomerically enriched product, and the auxiliary itself can often be recovered and recycled.[10] This efficiency and reliability make it a cornerstone of synthetic strategies aimed at producing complex chiral molecules, including active pharmaceutical ingredients (APIs).[14][15][16]

Conclusion

(R)-(-)-Acryloyl-2,10-camphorsultam stands as a premier chiral building block for asymmetric synthesis. While not typically stocked as a commodity chemical, its straightforward and high-yielding preparation from the commercially ubiquitous (1S)-(-)-2,10-camphorsultam makes it highly accessible to the research community. Its rigid framework provides a predictable and powerful platform for controlling stereochemistry in crucial bond-forming reactions. For scientists and professionals in drug discovery and development, mastering the use of this and related chiral auxiliaries is essential for the efficient and stereocontrolled synthesis of the next generation of complex molecular targets.

References

- Efficient asymmetric synthesis of (S)- and (R)-N-Fmoc-S-trityl-alpha-methylcysteine using camphorsultam as a chiral auxiliary. PubMed.

- Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. Semantic Scholar.

- Camphorsultam. Wikipedia.

- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. J. Mex. Chem. Soc.

- (-)-d-2,10-camphorsultam. Organic Syntheses Procedure.

- (1S)-(-)-2,10-Camphorsultam (CAS 94594-90-8). Fluorochem.

- Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. ResearchGate.

- Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. University of Michigan.

- ChemInform Abstract: Camphorsultam-An Excellent Chiral Reagent for Enantiomer Resolution and Determination of Absolute Stereochemistry. ResearchGate.

- (1R,2S)-(+)-10,2-Camphorsultam, 99% 5 g. Thermo Scientific Chemicals.

- (-)-10,2-Camphorsultam | 94594-90-8. Tokyo Chemical Industry Co., Ltd. (APAC).

- (+)-10,2-Camphorsultam. Chem-Impex.

- (1S)-(-)-2,10-Camphorsultam 98 94594-90-8. Sigma-Aldrich.

- ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ResearchGate.

- Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology.

- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI.

- Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry.

- Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. MDPI.

- 10-Camphorsulfonic acid ((±)-CSA) catalyzed facile one-pot synthesis of a new class of 2, 5- disubstituted 1, 3, 4-oxadiazoles. RSC Advances.

- Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews: Journal of Medicinal and Organic Chemistry.

- The significance of chirality in contemporary drug discovery-a mini review. Semantic Scholar.

- Electronic Supplementary Information for Ordered nanoporous lyotropic liquid crystal polymer resin for heterogeneous catalytic aerobic oxidation. The Royal Society of Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pharmtech.com [pharmtech.com]

- 4. rroij.com [rroij.com]

- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. Efficient asymmetric synthesis of (S)- and (R)-N-Fmoc-S-trityl-alpha-methylcysteine using camphorsultam as a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. mdpi.com [mdpi.com]

safety and handling precautions for (R)-(-)-Acryloyl-2,10-camphorsultam

An In-Depth Technical Guide to the Safe Handling of (R)-(-)-Acryloyl-2,10-camphorsultam

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-(-)-Acryloyl-2,10-camphorsultam is a chiral α,β-unsaturated amide widely employed as a versatile chiral auxiliary in asymmetric synthesis. Its utility in Diels-Alder reactions, conjugate additions, and other stereoselective transformations makes it an invaluable tool for researchers in organic chemistry and drug development. However, its reactive nature, combining the functionalities of an acrylamide and a camphor derivative, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the , grounded in established principles of laboratory safety and chemical reactivity. It is intended to equip researchers, scientists, and drug development professionals with the knowledge to handle this reagent responsibly and mitigate potential risks.

Introduction: The Dual Nature of (R)-(-)-Acryloyl-2,10-camphorsultam

The efficacy of (R)-(-)-Acryloyl-2,10-camphorsultam as a chiral auxiliary stems from the rigid camphor backbone, which effectively shields one face of the acryloyl double bond, directing the approach of incoming reagents. While this steric control is the cornerstone of its synthetic utility, the acryloyl moiety, a known reactive electrophile, is also the primary source of its potential hazards.[1] Understanding this dual nature is paramount to its safe handling. This guide will deconstruct the safety protocols by examining the hazards associated with its constituent parts and providing a holistic approach to risk mitigation.

Hazard Identification and Risk Assessment

Primary Hazards Include:

-

Skin and Eye Irritation: Camphorsultam and related compounds are known to cause skin and eye irritation.[2] Direct contact with the solid or solutions containing the compound should be avoided.

-

Respiratory Tract Irritation: Inhalation of dust particles can lead to irritation of the respiratory tract.[2]

-

Flammability: As a solid organic compound, it is combustible and can form explosive mixtures with air upon intense heating.

-

Reactivity: The acryloyl group is susceptible to nucleophilic attack and can undergo polymerization. It may react with strong oxidizing agents and bases.[2][3]

Quantitative Data Summary

The following table summarizes key physical and chemical properties relevant to the safe handling of the parent compounds, which can be used to infer the properties of (R)-(-)-Acryloyl-2,10-camphorsultam.

| Property | (1S)-(-)-2,10-Camphorsultam | Acryloyl Chloride | Inferred Properties for (R)-(-)-Acryloyl-2,10-camphorsultam |

| Appearance | White to off-white solid | Colorless to light yellow liquid | White to off-white solid |

| Melting Point | 181-183 °C[4] | -75 °C | Likely a solid with a defined melting point |

| Boiling Point | Decomposes | 75-76 °C | Likely to decompose at elevated temperatures |

| Flash Point | Not applicable[4] | 16 °C[5] | Combustible solid |

| Solubility | Soluble in many organic solvents | Reacts with water[3] | Soluble in many organic solvents, likely reacts with water |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls

-

Chemical Fume Hood: All handling of (R)-(-)-Acryloyl-2,10-camphorsultam, especially weighing and transfer of the solid, should be conducted in a certified chemical fume hood to prevent inhalation of dust.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Grounding and Bonding: To prevent static discharge, which could be an ignition source, ensure that all containers and equipment are properly grounded and bonded during transfer.[5]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with the chemical.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[2] A face shield should also be worn when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear nitrile or neoprene gloves to prevent skin contact.[2] Always inspect gloves for tears or holes before use and change them frequently.

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

-

Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge should be used.[2]

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is essential to prevent accidents and maintain the integrity of the reagent.

Handling Procedures

-

Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use a spatula for solid transfers and avoid creating dust.

-

Reaction Setup: When setting up reactions, ensure that the apparatus is securely clamped and that joints are properly sealed.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2]

Storage

-

Container: Store in a tightly closed container to prevent moisture absorption and contamination.[2]

-

Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] A flammable solids storage cabinet is recommended.

-

Segregation: Store away from incompatible materials.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

Spills and Leaks

-

Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.

-

Control Ignition Sources: Eliminate all potential ignition sources.

-

Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[2]

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol) and then with soap and water.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Containerization: Collect waste (R)-(-)-Acryloyl-2,10-camphorsultam and any contaminated materials in a clearly labeled, sealed, and appropriate waste container.

-

Segregation: Do not mix with other waste streams unless explicitly permitted.

-

Disposal: Arrange for disposal through a licensed hazardous waste disposal company.

Experimental Workflow and Logic Diagrams

To provide a clear, visual representation of the safe handling workflow, the following diagrams have been created using Graphviz.

Diagram 1: Safe Handling Workflow

Caption: A workflow diagram illustrating the key stages of safely handling (R)-(-)-Acryloyl-2,10-camphorsultam.

Diagram 2: Personal Protective Equipment (PPE) Selection Logic

Caption: A decision-making diagram for selecting the appropriate personal protective equipment.

Conclusion

(R)-(-)-Acryloyl-2,10-camphorsultam is a powerful tool in the arsenal of the synthetic chemist. By understanding its chemical properties and potential hazards, and by rigorously adhering to the safety protocols outlined in this guide, researchers can confidently and safely harness its capabilities. A proactive approach to safety, encompassing thorough planning, the consistent use of engineering controls and PPE, and preparedness for emergencies, is the bedrock of a secure and productive research environment.

References

- MilliporeSigma. (2025, November 6).

- Solenis. (2024, September 16).

- ChemicalBook. (n.d.). (1S)-(-)-2,10-Camphorsultam(94594-90-8).

- Castrol PDS & SDS. (2025, July 4).

- Fisher Scientific. (n.d.).

- Cole-Parmer. (2003, March 18). Material Safety Data Sheet - Acryloyl Chloride, 97% (titr.).

- Fisher Scientific. (n.d.).

- ResearchGate. (2025, August 7).

- KSCL (KRISHNA). (n.d.). ACRYLOYL CHLORIDE MSDS.

- Covestro Solution Center. (2012, August 22).

- Huchthausen, J., et al. (n.d.).

- Organic Syntheses Procedure. (n.d.). (-)-d-2,10-camphorsultam.

- Sigma-Aldrich. (n.d.). (1S)-(-)-2,10-Camphorsultam 98 94594-90-8.

- LOCKSS. (n.d.). CONTROLLING STEREOCHEMISTRY IN RADICAL ADDITION AND CYCLIZATION REACTIONS WITH OPPOLZER'S CAMPHOR SULTAM?.

- Comptes Rendus de l'Académie des Sciences. (2021, September 22). Reactivity of secondary N-alkyl acrylamides in Morita–Baylis–Hillman reactions.

- Benchchem. (n.d.). An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride.

- Sigma-Aldrich. (n.d.). (1R)-(+)-2,10-Camphorsultam 98 108448-77-7.

- PHARMOL. (n.d.).

- ChemicalBook. (n.d.). N-Acryloyl-(2S)-bornane-10,2-sultam | 119944-89-7.

- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). (-)-10,2-Camphorsultam | 94594-90-8.

Sources

- 1. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1S)-(-)-2,10-Camphorsultam(94594-90-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. (1S)-(-)-2,10-樟脑磺内酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Theoretical Principles and Methodological Frameworks of Chiral Auxiliaries in Organic Synthesis

Executive Summary: The Logic of Asymmetric Induction

In modern organic synthesis and drug development, the controlled creation of stereogenic centers is not merely a structural goal; it is a pharmacological imperative. Asymmetric synthesis relies on differentiating the transition state energies (

A chiral auxiliary is an enantiopure compound covalently attached to a prochiral substrate. By temporarily installing this chiral environment, the auxiliary converts an inherently enantioselective problem (which is difficult to control) into a diastereoselective problem (which is governed by predictable steric and electronic biases). Once the new stereocenter is established, the auxiliary is cleaved and recovered, yielding the enantiopure product.

Logical sequence of chiral auxiliary-mediated asymmetric synthesis.

Core Theoretical Principles: Stereocontrol Mechanisms

The success of any chiral auxiliary relies on a self-validating sequence of three highly controlled events: Stereodefined Enolization , Facial Shielding , and Non-Destructive Cleavage .

Stereodefined Enolization (The Causality of Geometry)

The fundamental prerequisite for high diastereoselectivity is the quantitative formation of a single enolate geometry (E or Z). If a mixture of enolates is formed, the resulting product will inevitably be a mixture of stereoisomers. Enolate geometry is dictated by dipole minimization and chelation control [1]. For example, when an N-acyl oxazolidinone is treated with a Lewis acid (like TiCl₄ or Bu₂BOTf) and a tertiary amine, the metal tightly chelates both the enolate oxygen and the auxiliary's carbonyl oxygen. This rigid, five-membered chelate locks the system exclusively into the Z-enolate geometry[2].

Transition State Facial Shielding

Once the enolate geometry is locked, the chiral auxiliary must block one face of the reactive

Benchmark Systems: Mechanistic Deep Dives

Evans Oxazolidinones (Steric Shielding & Chelation)

Pioneered by David Evans, chiral oxazolidinones derived from amino acids (valine, phenylalanine, norephedrine) are the workhorses of asymmetric aldol and alkylation reactions[2].

-

Mechanism: Enolization with boron triflates (Bu₂BOTf) yields a Z-boron enolate. During an aldol addition, the reaction proceeds through a highly ordered, six-membered Zimmerman-Traxler chair transition state[3].

-

Causality of Stereocontrol: The bulky substituent on the oxazolidinone ring sterically shields the Re-face of the enolate. Consequently, the aldehyde electrophile must attack from the Si-face, yielding the syn-aldol adduct with >95% diastereomeric excess (de)[3].

Stereocontrol logic in the Evans asymmetric aldol reaction.

Myers Pseudoephedrine Amides (Alkylation)

Myers' pseudoephedrine auxiliary is highly prized for the asymmetric synthesis of

-

Mechanism: The pseudoephedrine amide is treated with exactly two equivalents of LDA in the presence of anhydrous LiCl to form a highly reactive Z-enolate dianion[5].

-

Causality of Stereocontrol: The alkoxide of the pseudoephedrine side chain tightly chelates the lithium counterion. This intramolecular chelation creates a rigid, concave transition state that strictly governs the trajectory of the incoming alkyl halide, resulting in exceptional enantioselectivities[6].

Enders SAMP/RAMP Hydrazones

Pioneered by E. J. Corey and Dieter Enders, the SAMP/RAMP methodology utilizes proline-derived hydrazines to achieve asymmetric

-

Mechanism: The ketone condenses with SAMP to form a hydrazone. Deprotonation with LDA yields an azaenolate with an E-C=C and Z-C=N geometry[8].

-

Causality of Stereocontrol: The methoxymethyl ether group of the pyrrolidine ring chelates the lithium ion, while the rigid pyrrolidine ring itself blocks the bottom face of the azaenolate. Electrophilic attack occurs exclusively from the top face[7].

Mechanistic pathway of the Enders SAMP hydrazone alkylation reaction.

Quantitative Data: Comparative Performance

The following table synthesizes the quantitative performance metrics of the three primary chiral auxiliary systems discussed.

| Auxiliary System | Target Transformation | Reactive Intermediate | Enolate Geometry | Typical de/ee (%) | Cleavage Method |

| Evans Oxazolidinone | Aldol Addition | Boron Enolate | Z-Enolate | 95 - 99% | LiOH/H₂O₂, LiBH₄ |

| Myers Pseudoephedrine | Lithium Dianion | Z-Enolate | 90 - 99% | NaOH, NH₃/BH₃ | |

| Enders SAMP/RAMP | Ketone | Lithium Azaenolate | E-C=C, Z-C=N | 85 - 98% | Ozonolysis (O₃) |

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating—meaning it contains built-in physical or chemical checkpoints that confirm the mechanistic pathway is functioning as intended.

Protocol 1: Evans Asymmetric Aldol Reaction (Boron Enolate)

Objective: Synthesis of a syn-aldol adduct with >95% de.

-

Enolization: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ under argon. Cool the flask to -78 °C. Add Bu₂BOTf (1.1 eq) dropwise, followed by iPr₂NEt (1.2 eq).

-

Causality & Validation: The short B-O bonds of the boron Lewis acid tightly chelate the enolate, locking it kinetically into the Z-geometry[2]. The reaction mixture should remain a pale yellow solution; any dark discoloration indicates amine oxidation or moisture ingress, which will compromise the transition state.

-

-

Electrophilic Addition: Slowly add the aldehyde (1.05 eq) at -78 °C. Stir for 30 minutes, then warm to 0 °C for 1 hour.

-

Causality & Validation: Warming to 0 °C provides the necessary activation energy to overcome the Zimmerman-Traxler transition state barrier[3]. Monitor by TLC; the complete disappearance of the less polar imide starting material validates the quantitative conversion.

-

-

Oxidative Quench: Quench the reaction at 0 °C with pH 7 phosphate buffer, methanol, and 30% H₂O₂ (in a 1:1:2 ratio).

-

Causality & Validation: H₂O₂ oxidizes the robust boron-enolate complex, releasing the free aldol adduct. Effervescence (bubbling) confirms the decomposition of excess peroxide.

-

Protocol 2: Myers Pseudoephedrine Alkylation

Objective: Asymmetric

-

Dianion Formation: Suspend anhydrous LiCl (6.0 eq) and diisopropylamine (2.1 eq) in anhydrous THF. Cool to -78 °C and add n-BuLi (2.0 eq). Add the pseudoephedrine amide (1.0 eq) dissolved in THF.

-

Causality & Validation: The addition of anhydrous LiCl is an absolute necessity; it breaks up LDA aggregates, vastly increasing the kinetic basicity of the system and stabilizing the resulting enolate[5]. Stir at 0 °C for 15 min, then warm to 23 °C for 5 min to ensure complete double deprotonation. The formation of a bright yellow/orange solution validates dianion generation.

-

-

Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.5 eq).

-

Causality & Validation: Alkylation occurs smoothly at 0 °C. The alkoxide side-chain rigidly chelates lithium, blocking one face[6]. The reaction is self-validating when the deep color of the highly polar dianion fades as it is consumed to yield the mono-anionic alkylated product.

-

Auxiliary Cleavage and Recovery Strategies

The final, and arguably most delicate, step in auxiliary-mediated synthesis is cleavage. The cleavage conditions must be orthogonal to the newly formed stereocenter to prevent epimerization (racemization).

The Causality of LiOH/H₂O₂ for Evans Auxiliaries:

Standard basic hydrolysis (NaOH/H₂O) of an Evans imide often results in endocyclic cleavage (destroying the oxazolidinone ring) or racemization of the

References

- Enders SAMP/RAMP hydrazone-alkyl

- The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC - NIH. NIH.

- The asymmetric aldol reaction - OpenBU. Boston University.

- New Activation Modes in Anion-Binding Catalysis: Enantioselective Synthesis of Amino Esters - DASH. Harvard University.

- Synthesis of obolactone via modified Evans' aldol protocol.

- A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases - PMC. NIH.

- Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.

- Total Synthesis and Structure-Activity Investigation of the Marine N

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. DSpace [open.bu.edu]

- 3. researchgate.net [researchgate.net]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total Synthesis and Structure-Activity Investigation of the Marine Natural Product Neopeltolide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 8. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Asymmetric Diels-Alder Cycloaddition utilizing (R)-(-)-Acryloyl-2,10-camphorsultam

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Enantioselective synthesis of chiral cyclic intermediates (e.g., norbornene derivatives, isoquinuclidines) via Lewis acid-catalyzed[4+2] cycloaddition.

Executive Overview & Mechanistic Causality

The asymmetric Diels-Alder reaction is a cornerstone methodology in drug development for constructing complex, highly functionalized six-membered rings with multiple contiguous stereocenters. Among the most robust chiral auxiliaries available for this transformation is Oppolzer’s camphorsultam (1)[1].

When functionalized as an acryloyl derivative, (R)-(-)-Acryloyl-2,10-camphorsultam acts as a highly stereodirecting dienophile. The causality behind its exceptional stereocontrol lies in the synergistic interaction between the chiral auxiliary and a Lewis acid catalyst (typically TiCl₄ or EtAlCl₂). The Lewis acid is not merely a reaction accelerator; it acts as a conformational locking agent . By forming a bidentate chelate with the carbonyl oxygen of the acryloyl moiety and one of the sulfonyl oxygens, the Lewis acid forces the dienophile into a rigid s-cis conformation (2)[2].

In this locked state, the steric bulk of the camphor skeleton—specifically the gem-dimethyl group at C(7) and the C(3) protons—effectively shields one

Reaction Pathway Visualization

Reaction pathway of Oppolzer's sultam-directed asymmetric Diels-Alder cycloaddition.

Catalyst Optimization & Quantitative Data

The choice and stoichiometry of the Lewis acid dictate the tightness of the chelate, directly impacting both the yield and the diastereomeric excess. The table below summarizes the optimization parameters for various dienes reacting with N-acryloyl-2,10-camphorsultam.

Table 1: Optimization of Lewis Acid Catalysis in Camphorsultam-Directed [4+2] Cycloadditions

| Lewis Acid | Equivalents | Diene Substrate | Temp (°C) | Isolated Yield (%) | d.e. (%) |

| TiCl₄ | 1.0 | 1,2-Dihydropyridine | -78 | 26 | 97 |

| TiCl₄ | 2.0 | 1,2-Dihydropyridine | -78 | 91 | 99 |

| EtAlCl₂ | 1.5 | Cyclopentadiene | -20 | 94 | >97 |

| ZrCl₄ | 2.0 | 1,2-Dihydropyridine | -78 | 75 | 92 |

Data Synthesis: As demonstrated, increasing the TiCl₄ stoichiometry from 1.0 to 2.0 equivalents dramatically improves the yield from 26% to 91% while maximizing stereoselectivity to 99% d.e. (3)[3]. This indicates that excess Lewis acid is required to maintain the chelate equilibrium against the competitive binding of the resulting cycloadduct.

Self-Validating Experimental Protocols

The following protocol is engineered as a self-validating system. Visual cues and internal controls are embedded within the steps to ensure the integrity of the moisture-sensitive intermediates.

Phase A: Asymmetric Diels-Alder Cycloaddition

Note: All glassware must be flame-dried. The reaction must be executed under a strict inert atmosphere (N₂ or Argon).

-

Preparation of the Chelated Complex:

-

To a solution of (R)-(-)-Acryloyl-2,10-camphorsultam (269 mg, 1.0 mmol, 0.2 M) in anhydrous CH₂Cl₂ (5 mL), add 100 mg of activated 4Å molecular sieves.

-

Causality: Molecular sieves scavenge trace moisture that would otherwise violently hydrolyze TiCl₄ and destroy the catalyst.

-

Add TiCl₄ (2.0 equiv.) dropwise at room temperature. Stir for 30 minutes.

-

Self-Validation Checkpoint: The solution will transition to a distinct yellow color . This visual cue confirms the successful formation of the rigid bidentate TiCl₄-sultam complex (3)[3].

-

-

Thermal Equilibration:

-

Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Causality: Cryogenic temperatures minimize the kinetic energy of the system, maximizing the

between the diastereomeric transition states, which ensures near-perfect endo and diastereofacial selectivity.

-

-

Diene Addition:

-

Slowly introduce the diene (e.g., 1,2-dihydropyridine or cyclopentadiene, 2.0 equiv., 0.4 M) dissolved in dry CH₂Cl₂ (5 mL) at -78 °C.

-

Self-Validation Checkpoint: Upon addition of the diene, the reaction mixture will immediately shift from yellow to dark red (3)[3]. This color change acts as an internal indicator that the cycloaddition is actively proceeding.

-

Maintain stirring at -78 °C for 24 hours. Monitor via TLC (Hexane/EtOAc) until the dienophile is fully consumed.

-

-

Quenching & Workup:

-

Quench the reaction strictly at -78 °C by adding 1 M NaOH (10 equiv.) followed by distilled water.

-